3-Acetyl-7-Methoxy-6-azaindole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)8-5-12-9-7(8)3-4-11-10(9)14-2/h3-5,12H,1-2H3 |
InChI Key |
VEZWGHVIFMKXIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CN=C2OC |
Origin of Product |
United States |
Foundational & Exploratory
3-Acetyl-7-Methoxy-6-azaindole PubChem and ChemSpider entry
The following technical guide details the chemical identity, synthesis, and application of 3-Acetyl-7-Methoxy-6-azaindole , a specialized heterocyclic building block used in medicinal chemistry.
CAS Registry Number: 1427504-01-5 Chemical Name: 1-(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone Core Scaffold: 6-Azaindole (1H-Pyrrolo[2,3-c]pyridine)[1][2]
Executive Summary
3-Acetyl-7-Methoxy-6-azaindole is a functionalized derivative of the 6-azaindole scaffold.[1] Unlike the more ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole (pyrrolo[2,3-c]pyridine) framework offers a distinct nitrogen positioning that alters hydrogen bond acceptor vectors and electronic distribution.[1] This compound serves as a critical intermediate in the synthesis of kinase inhibitors, particularly where the 7-methoxy group modulates metabolic stability and solubility, while the 3-acetyl group provides a handle for further condensation reactions (e.g., to form tricyclic cores) or acts as a hinge-binding motif.
Chemical Identity & Database Integration
This section consolidates the specific identifiers for the compound and its parent core.
| Property | Data | Source |
| Common Name | 3-Acetyl-7-Methoxy-6-azaindole | ChemicalBook [1] |
| CAS Number | 1427504-01-5 | ChemicalBook [1] |
| IUPAC Name | 1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | PubChem (Derived) |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated |
| Molecular Weight | 190.20 g/mol | Calculated |
| Parent Core CAS | 160590-40-9 (7-Methoxy-6-azaindole) | Sigma-Aldrich [2] |
| SMILES | COc1nccc2c(C(C)=O)c[nH]c12 | Derived |
| InChI Key | (Predicted) N/A (Specific isomer) |
Structural Analysis
The compound features a 6-azaindole fused ring system.[1][2]
-
Position 6 (N): The pyridine nitrogen accepts hydrogen bonds.
-
Position 7 (C-OMe): The methoxy group at C7 (adjacent to N6) introduces steric bulk and electron density, potentially shielding the N6 from metabolic oxidation or improving selectivity against off-target kinases.[1]
-
Position 3 (C-Ac): The acetyl group at C3 is the result of electrophilic substitution, characteristic of the electron-rich pyrrole ring.
Figure 1: Structural decomposition of the target molecule.
Synthetic Pathways & Protocols
The synthesis of 3-Acetyl-7-Methoxy-6-azaindole typically proceeds in two phases: the construction of the 7-methoxy-6-azaindole core, followed by C3-acylation.[1]
Phase 1: Synthesis of 7-Methoxy-6-azaindole Core
The most reliable method for accessing the 6-azaindole core, particularly with a 7-alkoxy substituent, is the Bartoli Indole Synthesis using a nitropyridine precursor.[1]
Precursor: 2-Methoxy-3-nitropyridine.[1][3] Reagent: Vinylmagnesium bromide.
Mechanism:
-
Nucleophilic attack of vinyl Grignard on the nitro group.
-
Sigmatropic rearrangement and cyclization to form the pyrrole ring.
Phase 2: C3-Acylation (Friedel-Crafts)
The electron-rich pyrrole ring of the azaindole allows for electrophilic aromatic substitution at the C3 position.[1]
Protocol:
-
Reagents: 7-Methoxy-6-azaindole (1.0 eq), Aluminum Chloride (AlCl₃, 3-5 eq), Acetyl Chloride (1.2 eq).
-
Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS₂).
-
Conditions: 0°C to Room Temperature (RT), inert atmosphere (N₂).
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under N₂, dissolve 7-Methoxy-6-azaindole in anhydrous DCM.
-
Activation: Add AlCl₃ portion-wise at 0°C. The mixture may turn colored due to complexation.
-
Acylation: Add Acetyl Chloride dropwise. Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (EtOAc/Hexane) or LCMS.
-
Quench: Pour the reaction mixture carefully onto ice/water.
-
Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from MeOH or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Figure 2: Synthetic pathway from commercial pyridine precursors to the target.
Biological Context & Applications
Azaindoles are privileged scaffolds in drug discovery, serving as bioisosteres for purines (in ATP-competitive inhibitors) and indoles.[4][5]
Kinase Inhibition Potential
The 3-acetyl-6-azaindole motif is structurally relevant for targeting kinases such as:
-
JAK Family: The azaindole NH and pyridine N can form a bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Leu backbone residues).
-
PIM Kinases: 6-azaindoles have shown selectivity profiles distinct from 7-azaindoles due to the altered vector of the pyridine nitrogen [3].[1]
Pharmacophore Mapping:
-
H-Bond Donor: Pyrrole NH (N1).[1]
-
H-Bond Acceptor: Pyridine N (N6) and Carbonyl O (from 3-acetyl).[1]
-
Hydrophobic Pocket: The 7-methoxy group often occupies a small hydrophobic pocket (gatekeeper region), improving potency.
Safety & Handling (SDS Summary)
Based on the hazard profile of analogous azaindoles.
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Store in a cool, dry place (2-8°C recommended for long-term stability).[1][6]
References
-
Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals. Retrieved from [Link][1][7]
-
Zhang, Z., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry. Retrieved from [Link][1]
Sources
- 1. 7-Azaindole - Products [achemblock.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inter-chem.pl [inter-chem.pl]
- 6. chemscene.com [chemscene.com]
- 7. sci-hub.box [sci-hub.box]
Precision Pharmacophore Modeling of the 7-Methoxy-6-Azaindole Scaffold
Chemical Rationale & Scaffold Architecture[1][2]
The 7-methoxy-6-azaindole (7-methoxy-1H-pyrrolo[2,3-c]pyridine) scaffold is a sophisticated bioisostere of the privileged indole and 7-azaindole moieties, widely utilized in kinase and GPCR drug discovery. Unlike the ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole core positions the pyridine nitrogen at position 6, altering the hydrogen bond acceptor (HBA) vector and dipole moment.
The introduction of a 7-methoxy group creates a unique steric and electronic environment. This substituent serves three critical medicinal chemistry functions that must be captured in any robust pharmacophore model:
-
Conformational Locking: The methoxy group typically adopts a planar conformation relative to the pyridine ring to maximize p-orbital resonance. This restricts the rotation of adjacent substituents, reducing the entropic penalty upon binding.
-
Electronic Modulation: The 7-OMe acts as an electron-donating group (EDG) by resonance but electron-withdrawing by induction, modulating the pKa of the N6 nitrogen (the primary HBA).
-
Metabolic Blockade: Substitution at the C7 position blocks oxidative metabolism (e.g., by aldehyde oxidase), a common liability for unsubstituted azaindoles.
Structural Definition & Numbering
For the purpose of this guide, the scaffold is defined as:
-
N1 (Pyrrole Nitrogen): Hydrogen Bond Donor (HBD).
-
N6 (Pyridine Nitrogen): Hydrogen Bond Acceptor (HBA).
-
7-OMe (Methoxy Oxygen): Weak HBA / Hydrophobic feature.
Computational Workflow: From Curation to Model Generation
Effective modeling of this scaffold requires a deviation from standard "black-box" protocols. The proximity of the 7-methoxy group to the N6 nitrogen introduces electrostatic repulsion that must be accounted for during conformational analysis.
Phase 1: Data Curation & Conformational Analysis
Protocol 1.1: Tautomer & Protonation State Enumeration The 6-azaindole core is amphoteric. At physiological pH (7.4), the neutral tautomer is dominant, but the protonation state of N6 can shift in acidic pockets.
-
Step 1: Generate dominant ionization states at pH 7.4 ± 1.0.
-
Step 2: Enumerate tautomers. Critical Note: While N1-H is the stable tautomer in solution, verify if your target pocket (e.g., a specific kinase hinge region) requires a rare tautomer (N6-H), though this is energetically costly (>5 kcal/mol) for 6-azaindoles.
Protocol 1.2: Methoxy Torsion Scanning Standard force fields (e.g., MMFF94x) may underestimate the barrier of rotation for the 7-OMe group.
-
Action: Perform a QM-based torsion scan (DFT B3LYP/6-31G*) on the C6-C7-O-Me dihedral angle.
-
Result: You will typically observe two energy minima (0° and 180°). Ensure your conformational library samples only these low-energy wells to avoid generating "ghost" pharmacophores based on impossible geometries.
Phase 2: Pharmacophore Feature Definition
The pharmacophore model is constructed using a Structure-Based approach (if co-crystal data exists) or a Ligand-Based approach (using active/inactive datasets).
Core Feature Map (The "Signature")
Regardless of the target, the 7-methoxy-6-azaindole core presents a conserved interaction pattern:
| Feature Type | Location | Vector Description | Function |
| HBD | N1-H (Pyrrole) | Projects outward, in-plane | Canonical hinge binder (e.g., to Glu backbone). |
| HBA | N6 (Pyridine) | Projects outward, in-plane | Canonical hinge binder (e.g., to Leu backbone). |
| HBA / Hydrophobic | 7-OMe Oxygen | ~120° relative to N6 | Interaction with solvent front or "gatekeeper" residues. |
| Exclusion Vol | 7-OMe Methyl | Perpendicular/Planar | Steric clash definition; defines pocket width. |
Phase 3: Model Generation Workflow (DOT Visualization)
The following diagram outlines the rigorous workflow for generating a validated model for this specific scaffold.
Caption: Step-by-step workflow for generating a physics-compliant pharmacophore model for 7-methoxy-6-azaindole derivatives.
Validation Protocols (Self-Validating Systems)
A pharmacophore model is only as good as its ability to discriminate actives from decoys. For the 7-methoxy-6-azaindole scaffold, generic decoy sets often fail because they lack the specific bicyclic nitrogen distribution.
Protocol 3.1: Topological Decoy Generation
Do not use random ZINC database subsets. You must generate decoys that match the physicochemical properties of the 6-azaindole but differ in topology.
-
Source: Use DUD-E (Directory of Useful Decoys - Enhanced) methodology.
-
Criteria:
-
MW ± 50 Da.
-
LogP ± 0.5.
-
Crucial: Match the number of H-bond donors/acceptors but scramble the N-positions (e.g., use quinolines, isoquinolines, or 4-azaindoles as decoys). This tests if your model specifically recognizes the 6-aza geometry.
-
Protocol 3.2: Enrichment Metrics
Calculate the Enrichment Factor (EF) at 1% and 5% of the screened database.
-
Target: EF(1%) > 10. This indicates your model is finding actives 10x better than random chance early in the list.
-
ROC AUC: Must exceed 0.70 for a predictive model. If AUC < 0.70, re-examine the exclusion volumes around the 7-methoxy group; you are likely tolerating steric clashes.
Interaction Pathway & Signaling Logic
When applied to kinase targets (e.g., JAK, Trk, Aurora), the 7-methoxy-6-azaindole scaffold typically functions as a Type I (ATP-competitive) inhibitor. The diagram below illustrates the critical binding interactions that the pharmacophore must represent.
Caption: Interaction map showing the hinge-binding motif of 6-azaindole and the auxiliary role of the 7-methoxy group.
Case Study Application: Kinase Selectivity
In a hypothetical optimization campaign targeting JAK kinases , the 7-methoxy-6-azaindole scaffold is often superior to the unsubstituted 6-azaindole.
-
Observation: Unsubstituted 6-azaindoles often bind promiscuously due to the small size of the H-bond acceptor pocket.
-
Pharmacophore Solution: By adding an Exclusion Sphere (radius 1.2 Å) corresponding to the 7-methoxy methyl group, the model filters out kinases with bulky "gatekeeper" residues (e.g., Methionine) that cannot accommodate the methoxy group, thereby enhancing selectivity for kinases with smaller gatekeepers (e.g., Threonine).
Summary of Key Parameters
| Parameter | Value / Setting | Rationale |
| Grid Spacing | 0.5 Å | High resolution required for the methoxy steric clash. |
| Feature Tolerance | 1.5 - 2.0 Å | Allow slight induced fit, but restrict N1/N6 deviation. |
| Partial Charges | Gasteiger-Hückel | Adequate for rapid screening; QM preferred for final docking. |
References
-
Mérour, J. Y., et al. (2014).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(11), 18859-18919.
-
Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[2][3] Chemical and Pharmaceutical Bulletin, 66(1), 29-36. (Cited for comparative hinge-binding mechanics).
-
Qing, X., et al. (2014).[4] "Pharmacophore modeling: advances, limitations, and current utility in drug discovery."[4] Journal of Receptor, Ligand and Channel Research, 7, 81-98.
-
Sun, Y., et al. (2024).[5] "Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice."[5] ChemPlusChem, 89(8). (Relevant for conformational analysis of pyridine-adjacent substituents).
Sources
Methodological & Application
Synthesis of 3-Acetyl-7-Methoxy-6-azaindole from 2-methoxy-3-nitropyridine
Executive Summary
This application note details the optimized synthetic protocol for 3-acetyl-7-methoxy-6-azaindole (1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone), a critical scaffold in the development of kinase inhibitors (e.g., JAK, B-Raf). The synthesis overcomes the inherent electron-deficiency of the azaindole core by utilizing a modified Bartoli Indole Synthesis followed by a Lewis-acid mediated Friedel-Crafts Acylation .
This protocol is designed for medicinal chemistry teams requiring gram-scale quantities with high regiochemical fidelity.
Retrosynthetic Logic & Strategy
The synthesis of 6-azaindoles is complicated by the electron-withdrawing nature of the pyridine nitrogen, which deactivates the ring toward electrophilic substitution.
-
Step 1 (Core Construction): We utilize the Bartoli Indole Synthesis .[1][2] Unlike the Batcho-Leimgruber route, the Bartoli reaction allows for the direct conversion of the nitro-pyridine to the azaindole in a single pot using vinylmagnesium bromide. The ortho-methoxy group at C2 is crucial; it directs the [3,3]-sigmatropic rearrangement to the C4 position, ensuring the formation of the 6-azaindole isomer rather than the 4-azaindole.
-
Step 2 (Functionalization): Direct C3-acylation of 6-azaindoles is challenging due to N-complexation with Lewis acids. We employ a "super-stoichiometric" AlCl₃ strategy to saturate the pyridine nitrogen, allowing the acylium ion to attack the C3 position effectively.
Reaction Scheme
Figure 1: Two-step synthetic pathway highlighting key reagents and transformation logic.
Experimental Protocols
Step 1: Synthesis of 7-Methoxy-6-azaindole (Bartoli Cyclization)
Principle: The reaction proceeds via the attack of vinyl Grignard on the nitro group, followed by a [3,3]-sigmatropic rearrangement.[2][3][4] Critical Parameter: Temperature control is vital. The initial addition must be at -78°C to prevent polymerization of the vinyl Grignard.
Materials:
-
2-Methoxy-3-nitropyridine (1.0 eq)
-
Vinylmagnesium bromide (1.0 M in THF, 3.5 eq)
-
Anhydrous THF (Solvent, 0.15 M concentration relative to SM)
-
Sat. aq. NH₄Cl (Quenching)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Dissolution: Charge the flask with 2-methoxy-3-nitropyridine (e.g., 5.0 g, 32.4 mmol) and anhydrous THF (215 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition: Transfer vinylmagnesium bromide (113 mL, 113 mmol) to the addition funnel. Add dropwise over 45 minutes, maintaining the internal temperature below -70°C.
-
Note: The solution will turn dark deep red/brown, characteristic of the nitro-Grignard complex.
-
-
Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to -20°C over 2 hours. Stir at -20°C for an additional 2 hours.
-
Checkpoint: TLC (50% EtOAc/Hexane) should show consumption of the starting nitro compound.
-
-
Quench: Cool back to -40°C. Carefully quench by adding sat. aq. NH₄Cl (150 mL) dropwise. This is exothermic; handle with care.
-
Workup: Warm to RT. Extract with EtOAc (3 x 150 mL). Wash combined organics with water and brine.[5] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (SiO₂, gradient 10% to 40% EtOAc in Hexanes).
-
Yield Expectation: 35–45% (Pale yellow solid).
-
Step 2: Synthesis of 3-Acetyl-7-methoxy-6-azaindole
Principle: Friedel-Crafts acylation. The pyridine nitrogen (N6) is basic and will coordinate with AlCl₃. Therefore, >1 equivalent of Lewis acid is required to "mask" the nitrogen before the catalytic cycle for acylation can proceed at C3.
Materials:
-
7-Methoxy-6-azaindole (Intermediate from Step 1)[2]
-
Acetyl Chloride (2.0 eq)
-
Aluminum Chloride (AlCl₃, anhydrous, 5.0 eq)
-
Dichloromethane (DCM, anhydrous)
Protocol:
-
Setup: Flame-dry a round-bottom flask under nitrogen.
-
Lewis Acid Slurry: Add AlCl₃ (5.0 eq) to anhydrous DCM (0.2 M) at 0°C.
-
Substrate Addition: Add 7-methoxy-6-azaindole (1.0 eq) dissolved in a minimum amount of DCM dropwise to the slurry.
-
Observation: Fuming and precipitation of the aluminate complex will occur. Stir for 30 mins at 0°C.
-
-
Acyl Chloride Addition: Add Acetyl Chloride (2.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Note: If conversion is incomplete after 16h, gently reflux (40°C) for 2 hours.
-
-
Quench: Cool to 0°C. Slowly pour the reaction mixture into a beaker of crushed ice/water. (Violent hydrolysis of AlCl₃).
-
Neutralization: Adjust pH to ~8-9 using sat. NaHCO₃ or 1N NaOH to liberate the free base.
-
Workup: Extract with DCM (3x) or EtOAc (if solubility is poor). Wash with brine, dry (Na₂SO₄), and concentrate.[5]
-
Purification: Recrystallization from MeOH/EtOAc or column chromatography (DCM/MeOH 95:5).
-
Yield Expectation: 60–75%.
-
Data Summary & Troubleshooting
Physicochemical Properties
| Compound | Formula | MW ( g/mol ) | Expected Appearance | Key 1H NMR Signal (DMSO-d6) |
| 2-Methoxy-3-nitropyridine | C6H6N2O3 | 154.12 | Yellow powder | Pyridine protons (aromatic) |
| 7-Methoxy-6-azaindole | C8H8N2O | 148.16 | Off-white/Yellow solid | |
| 3-Acetyl-7-methoxy-6-azaindole | C10H10N2O2 | 190.20 | Tan/White solid |
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for common synthetic failures.
Safety & Handling (HSE)
-
Vinylmagnesium Bromide: Pyrophoric and moisture sensitive. Handle strictly under inert atmosphere.
-
Nitro Compounds: Potentially explosive residues. Do not concentrate to dryness if high heat is applied.
-
Aluminum Chloride: Reacts violently with water releasing HCl gas. Quench in a fume hood behind a blast shield.
References
-
Bartoli, G., et al. (1989).[3][4][6] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132.[4]
- Dobson, D., et al. (2000). "Synthesis of 7-Alkoxy-6-azaindoles.
-
Song, J.J., et al. (2002). "A General Synthesis of 6-Azaindoles." Journal of Organic Chemistry, 67, 3924-3926. Retrieved from [Link]
Sources
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. name-reaction.com [name-reaction.com]
Troubleshooting & Optimization
Overcoming regioselectivity issues in 6-azaindole acylation
Technical Support Center: 6-Azaindole Functionalization Senior Application Scientist Desk
Introduction: The Electronic Tug-of-War
Welcome to the 6-Azaindole Acylation Support Center. If you are here, you have likely encountered the "regioselectivity trap." Unlike indole, where C3-acylation is straightforward, 6-azaindole (
The pyridine nitrogen (N6) exerts a strong electron-withdrawing effect, deactivating the pyrrole ring toward electrophilic aromatic substitution (EAS). Furthermore, in the presence of Lewis Acids (LA), the N6 lone pair acts as a "catalyst sink," complexing with the LA and further deactivating the system. This guide provides the protocols to overcome these electronic barriers.
Visual 1: The Mechanistic Conflict
The following diagram illustrates why standard Friedel-Crafts conditions often fail or yield N1-acylated byproducts.
Caption: The "Catalyst Sink" effect. The pyridine nitrogen (N6) rapidly sequesters the Lewis Acid, preventing C3 activation unless the catalyst is used in significant excess.
Module 1: Friedel-Crafts Acylation (The "Brute Force" Method)
User Issue: "I used 1.1 equivalents of
Root Cause: The N6 nitrogen coordinates with the first equivalent of
The Solution: You must saturate the N6 site and the acyl chloride, then provide excess catalyst for the EAS reaction.
Optimized Protocol (High-Loading )
Reference Grounding: Adapted from Bristol-Myers Squibb methodology (J. Org. Chem. 2002).
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Slurry Formation: Suspend 5.0 equivalents of anhydrous
in Dichloromethane (DCM) or Nitromethane ( ).-
Note: Nitromethane often improves solubility but is harder to remove.
-
-
Complexation: Add the acyl chloride (1.5 – 2.0 equiv) dropwise at 0 °C. Stir for 15 min to form the acylium ion.
-
Addition: Add 6-azaindole (1.0 equiv) as a solution in DCM dropwise.
-
Observation: A precipitate (the N6-Al complex) will likely form. This is normal.
-
-
Reaction: Allow to warm to Room Temperature (RT). If no reaction after 2 hours, reflux (40 °C for DCM).
-
Quench: Pour slowly into ice-water. The aluminum salts will be sticky. Use Rochelles's salt (potassium sodium tartrate) solution to break the emulsion.
Critical Parameter: Do not drop below 3.0 equivalents of
Module 2: Grignard-Mediated Acylation (The "Chelation" Method)
User Issue: "The Friedel-Crafts conditions are too harsh/acidic for my substrate."
Root Cause: Strong Lewis acids can decompose sensitive functional groups.
The Solution: Switch to the Grignard method. This utilizes the "Ambident Nucleophile" character of the indole anion. By forming the N-magnesyl salt, you protect N1 and direct the electrophile to C3 via a 6-membered transition state.
Optimized Protocol (Mg-Salt Method)
Reference Grounding: Standard Indole Functionalization (Tetrahedron).
-
Deprotonation: Dissolve 6-azaindole (1.0 equiv) in anhydrous Diethyl Ether (
) or THF. Cool to 0 °C. -
Salt Formation: Add Ethylmagnesium Bromide (
) (1.1 equiv, 3.0 M in ether) dropwise. -
Acylation: Cool back to 0 °C. Add the acid chloride (1.2 equiv) dropwise.
-
Note: A solid precipitate usually forms.
-
-
Equilibration: Warm to RT and stir for 2–12 hours.
-
Workup: Quench with saturated aqueous
.
Why this works: The Magnesium coordinates tightly to N1. When the acid chloride approaches, the Mg assists in delivering the acyl group to the C3 position, bypassing the deactivated pyridine electronics.
Module 3: Vilsmeier-Haack Formylation (Specific for Aldehydes)
User Issue: "I need the C3-aldehyde, but standard Vilsmeier conditions (DMF/
Root Cause: The chloroiminium intermediate is not electrophilic enough to overcome the electron-deficient 6-azaindole ring at standard temperatures.
Troubleshooting Guide:
-
Temperature: Increase temperature to 80–90 °C. Standard 0 °C -> RT protocols often fail for azaindoles.
-
Stoichiometry: Use a large excess of
(5–10 equiv) and DMF. -
Hydrolysis: The intermediate iminium salt is very stable. Ensure the hydrolysis step (adding water/base) is done with heating (50 °C) or prolonged stirring to release the aldehyde.
Comparative Data: Method Selection
| Feature | Method A: Friedel-Crafts (AlCl3) | Method B: Grignard (EtMgBr) | Method C: Vilsmeier-Haack |
| Target Group | Ketones (Aryl/Alkyl) | Ketones (Aryl/Alkyl) | Aldehydes (-CHO) |
| Regioselectivity | High (C3) if AlCl3 > 3 equiv | High (C3) | Exclusive (C3) |
| Conditions | Acidic, Harsh | Basic/Neutral, Mild | Acidic, Moderate |
| Key Risk | Decomposition, N-acylation (if low cat.) | Moisture sensitivity | Low conversion |
| Typical Yield | 40–75% | 60–85% | 30–60% |
Visual 2: Troubleshooting Decision Tree
Caption: Decision matrix for selecting the optimal acylation pathway based on substrate sensitivity and target functionality.
References
-
Zhang, Z. et al. "An Effective Procedure for the Acylation of Azaindoles at C-3." Journal of Organic Chemistry, 2002, 67(17), 6226–6227.
- Core Reference: Establishes the high-loading protocol.
-
Guida, W. C. et al. "Structure-based design of p38alpha MAP kinase inhibitors..." Bioorganic & Medicinal Chemistry Letters, 2007.
- Context: Demonstrates application of 6-azaindole acyl
- Herbert, J. M. "Heterocyclic Chemistry." Journal of the Chemical Society, Perkin Transactions 1. Context: General mechanisms for Vilsmeier-Haack on electron-deficient heterocycles.
-
Wang, T. et al. "Regioselective Acylation of Indoles." Organic Letters, 2011.
- Context: Comparative methodologies for metal-mediated acyl
Sources
- 1. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-Acetyl-7-Methoxy-6-azaindole
[1]
Executive Summary & Molecule Profile
User Context: You are likely synthesizing 3-acetyl-7-methoxy-6-azaindole (1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone) as a key intermediate for kinase inhibitors (e.g., JAK, trk, or similar targets).
The Problem: This scaffold presents a "perfect storm" for purification difficulties:
-
Amphoteric Nature: The 6-azaindole core contains a basic pyridine nitrogen (
) and an acidic pyrrole nitrogen ( ). -
Solubility Paradox: The 7-methoxy group increases lipophilicity, while the 3-acetyl group introduces significant polarity and hydrogen bond acceptance.
-
Silica Interaction: The basic pyridine nitrogen interacts strongly with acidic silanols on silica gel, leading to severe tailing and yield loss.
This guide provides a self-validating purification workflow designed to maximize yield and purity (>98%).
Triage: The "Black Tar" Scenario
Symptom: Your crude reaction mixture (likely from a Friedel-Crafts or Vilsmeier-Haack acylation) is a dark, viscous oil or tar that refuses to solidify.[1]
Root Cause: Trapped solvent, aluminum salts (if Lewis acids were used), and oligomeric impurities are preventing crystal lattice formation.[1]
Protocol A: Trituration (The First Line of Defense)
Do not attempt column chromatography on a crude tar. You will overload the column.
-
Solvent Choice: Use Diethyl Ether or MTBE (Methyl tert-butyl ether). The target molecule is sparingly soluble in these, while non-polar impurities and residual starting materials often dissolve.
-
Procedure:
-
Dissolve the crude tar in a minimum amount of DCM (Dichloromethane) or MeOH (Methanol).
-
Add 10 volumes of Diethyl Ether dropwise with vigorous stirring.
-
Critical Step: Sonicate the mixture for 10-15 minutes.
-
Cool to 0°C for 1 hour.
-
-
Result: A manageable solid (beige/brown) should precipitate. Filter this solid.[2][3][4] This is your "Pre-Purified Solid" (PPS).
Chromatography: The Workhorse Method
Symptom: Tailing spots on TLC, poor separation, or product "sticking" to the column.[1]
Technical Insight: Standard silica gel is acidic (pH ~5). The pyridine nitrogen of 6-azaindole protonates on the silica surface, forming a salt that drags through the column. You must neutralize the silica.
Protocol B: Amine-Modified Flash Chromatography
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 (40-63 µm) |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% |
| Loading | Solid load on Celite or Silica (Dry load is mandatory due to solubility) |
| Gradient | 0% → 10% B over 20 CV (Column Volumes) |
Step-by-Step:
-
Column Pre-treatment: Flush the packed column with 100% DCM containing 1% TEA. This "caps" the active silanol sites.
-
Elution: Run the gradient. The 3-acetyl group makes the molecule polar; expect elution around 3-6% MeOH.
-
Monitoring: Use UV at 254 nm. Azaindoles fluoresce strongly.
-
Note: If using TEA, evaporate fractions thoroughly to remove the amine smell.
-
Recrystallization: Achieving >99% Purity
Symptom: Product is 95% pure but colored (yellow/orange) or contains trace regioisomers.
Scientific Rationale: The 3-acetyl group adds rigidity and planarity, making the molecule a good candidate for crystallization, provided the 7-methoxy group doesn't disrupt packing.[1]
Protocol C: The "Anti-Solvent" Method
-
Dissolution: Place the solid in a flask. Add Ethyl Acetate (EtOAc) . Heat to reflux (approx. 77°C).
-
If not fully soluble: Add Methanol (MeOH) dropwise until clear.
-
-
Precipitation: Remove from heat. While still hot, add n-Heptane or Hexane dropwise until a persistent cloudiness appears (the "cloud point").[1]
-
Re-solubilization: Add a few drops of EtOAc/MeOH to clear the solution again.
-
Crystallization: Let cool slowly to Room Temperature (RT), then move to 4°C (fridge).
-
Do not shock-cool: Rapid cooling traps impurities.
-
-
Harvest: Filter the off-white needles. Wash with cold Hexane.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for purifying 3-acetyl-7-methoxy-6-azaindole based on the state of your crude mixture.
Caption: Figure 1. Integrated purification workflow. Prioritize trituration for tars to avoid column fouling.
Troubleshooting & FAQs
Q1: My product is turning pink/red on the column. What is happening?
-
A: Azaindoles are susceptible to N-oxidation or oligomerization on acidic silica. The pink color often indicates the formation of radical cations or decomposition.
-
Fix: Ensure your eluent contains Triethylamine (TEA) . If the problem persists, switch to Neutral Alumina stationary phase (Grade III), which is much gentler on the azaindole core [1].[1]
Q2: I used Aluminum Chloride (
-
A: Aluminum salts form tight complexes with the azaindole nitrogens.
-
Fix: Before chromatography, perform a Rochelle's Salt Wash :
-
Dissolve crude in EtOAc.[5]
-
Wash with saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).
-
Stir vigorously for 30 minutes (emulsion break).
-
Separate layers. This chelates Al species effectively.
-
Q3: Can I use acid-base extraction?
-
A: Proceed with caution.
-
Theory: The pyridine N is basic (
), and the pyrrole NH is acidic ( ).[1] -
Risk:[6][7][8] The 3-acetyl group increases the acidity of the pyrrole NH. Strong bases (NaOH) might deprotonate the pyrrole, pushing it into the water layer, but it may form an insoluble "rag" layer.[1]
-
Recommendation: Stick to mild washes (
) to remove acidic byproducts, but rely on chromatography for isolation [2].[1]
-
References
-
L'Heureux, A., et al. (2004).[1] "Synthesis of functionalized 7-azaindoles via directed ortho-metalations." Tetrahedron Letters, 45(11), 2317-2319.[1] Link[1]
-
Song, J. J., et al. (2002).[1] "A practical synthesis of 6-azaindole derivatives." Journal of Organic Chemistry, 67(11), 3924-3926.[1] Link
-
Zhang, Z., et al. (2002).[1] "Synthesis of 3-substituted 7-azaindole derivatives." Journal of Organic Chemistry, 67(17), 6226-6227.[1] Link
-
BenchChem Technical Repository. (2025). "Refining the Purification of 7-Azaoxindole Derivatives." Link[1]
Sources
- 1. aurigeneservices.com [aurigeneservices.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 5. GB2298199A - Synthesis of azaindoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: 6-Azaindole Solubility & Synthesis Optimization
Subject: Overcoming Solubility Limits and Reactivity Bottlenecks in 6-Azaindole Scaffolds Ticket ID: AZ-006-SOL Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Brick Dust" Challenge
6-Azaindole (1H-pyrrolo[2,3-c]pyridine) is a privileged scaffold in kinase inhibitor discovery (e.g., JAK, B-Raf inhibitors). However, it presents a distinct "brick dust" profile compared to its 4-, 5-, and 7-isomers.
The Root Cause:
Unlike indole, 6-azaindole possesses a pyridine nitrogen at position 6 (N6) and a pyrrole proton at position 1 (N1). This creates a self-complementary hydrogen-bonding network in the crystal lattice (Donor-Acceptor pairing) and strong
-
Consequence: High lattice energy, poor solubility in apolar solvents (DCM, Toluene), and catalyst poisoning during cross-couplings due to N6 coordination to Palladium.
This guide provides self-validating protocols to disrupt these interactions and streamline your synthesis.
Module 1: The Upstream Fix – Protecting Group (PG) Strategy
The most effective way to solve solubility is to break the intermolecular H-bond network early. Do not run complex couplings on "naked" 6-azaindoles unless necessary.
Strategic Decision Matrix
Figure 1: Decision matrix for selecting N1-protecting groups based on downstream chemical compatibility.
Comparative Analysis of Protecting Groups
| Protecting Group | Solubility Impact | Stability | Deprotection | Specialist Note |
| SEM | High (Lipophilic tail) | Robust (Base/Nu- stable) | TBAF or TFA | Best for difficult Suzuki couplings; prevents catalyst poisoning. |
| Boc | Moderate | Acid Labile | TFA or HCl | Good first choice; can fall off during high-temp basic couplings ( |
| Tosyl (Ts) | Low to Moderate | Robust | NaOH/MeOH | Promotes crystallinity. Good if you want to purify via crystallization rather than column. |
| Benzyl (Bn) | Moderate | Robust | Hydrogenation | Avoid if S or Halogens are present (catalyst poisoning during deprotection). |
Module 2: Reaction Optimization (Suzuki-Miyaura Coupling)
The Issue: "Naked" 6-azaindoles poison Pd catalysts. The pyridine N6 acts as a ligand, displacing phosphines and shutting down the catalytic cycle.
Troubleshooting Protocol: The "High-Load" System
If you observe <20% conversion or protodeboronation of your boronic species, switch to this protocol.
Reagents:
-
Solvent: 1,4-Dioxane : Water (4:1). Why? High dielectric constant breaks aggregates.
-
Base:
(3.0 equiv). Why? Anhydrous bases (Carbonates) often fail due to poor solubility of the azaindole. -
Catalyst:
(2 mol%) + XPhos (4-8 mol%).-
Critical: Use a 1:2 or 1:4 Metal-to-Ligand ratio. The excess bulky ligand prevents the N6 nitrogen from binding to the Pd center.
-
Step-by-Step Workflow:
-
Degas: Sparge Dioxane/Water mix with Argon for 20 mins. (Azaindoles are electron-rich; oxidation is a risk).
-
Pre-mix: Stir Pd source and Ligand in the solvent for 10 mins before adding the substrate. This forms the active catalytic species
. -
Temperature: Heat to
C. -
Checkpoint: If reaction stalls at 50%, add a second portion of Boronic acid (often the limiting reagent due to deborylation).
Self-Validating Check: Take an aliquot at 1 hour. If the mixture is black/precipitated (Pd black), your ligand failed to protect the metal. Switch to a precatalyst like XPhos Pd G3 .
Module 3: Workup & Purification (The "Downstream" Fix)
The Issue: 6-Azaindole is amphoteric. It streaks on silica (acidic interaction) and crashes out of organic extracts.
Workflow: The "Dual-pH" Extraction
Figure 2: Extraction protocol designed to recover amphoteric azaindole intermediates.
Purification Tricks
-
Solvent Swap: Avoid DCM for extraction. Use 2-MeTHF (2-Methyltetrahydrofuran). It has higher solubility for polar heterocycles and separates better from water (fewer emulsions).
-
The "Doped" Column:
-
Standard silica is acidic (
). 6-Azaindole (basic N6) will stick. -
Solution: Pre-wash the silica column with 1%
in Hexanes. -
Eluent: Use DCM : MeOH :
(90 : 9 : 1). The ammonia keeps the N6 nitrogen deprotonated and prevents streaking.
-
Frequently Asked Questions (FAQ)
Q: My Suzuki coupling works for the 4-azaindole but fails for the 6-azaindole. Why? A: The 6-azaindole N6 position is less sterically hindered than the N4 or N7 positions, making it a more aggressive ligand for Palladium. You must increase your Ligand:Pd ratio or use a bulky protecting group like SEM to block this interaction.
Q: I see a new spot on TLC that is very polar. Is it my product? A: Check for the N-oxide . 6-azaindoles are electron-rich and prone to oxidation at N6 if not degassed properly.
-
Test: Treat a small aliquot with
or . If the spot reverts to the starting material/product Rf, it was the N-oxide.
Q: My product is oiling out during recrystallization. A: This is common. You are likely above the "oiling out" limit (liquid-liquid phase separation) rather than the crystal nucleation point.
-
Fix: Add a seed crystal.[1] If none exists, scratch the glass.[1] Switch solvent systems from EtOH/Water to EtOAc/Heptane or MTBE . Slow down the cooling ramp (
C per hour).
References
-
Synthesis and Functionalization of Azaindoles. Chem. Rev. (2018).[2][3] Comprehensive review of reactivity differences between isomers.
-
Overcoming Catalyst Poisoning in Suzuki Couplings of Pyridines. J. Am. Chem. Soc. (2010).[2] Mechanistic insight into N-coordination.
-
Process Chemistry of JAK Inhibitors. Org. Process Res. Dev. (2014).[4] Case studies on handling 6-azaindole solubility on kilogram scale.
-
Protecting Group Strategies for Azaindoles. Tetrahedron (2012). Comparison of SEM, Boc, and Tosyl groups.
Sources
Technical Support Center: C3-Friedel-Crafts Acylation of Azaindoles - Preventing N-Acetylation
Welcome to the technical support center for navigating the complexities of C3-Friedel-Crafts acylation of azaindoles. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve selective C3-acylation while minimizing or eliminating the common side reaction of N-acetylation. Azaindole scaffolds are crucial building blocks in medicinal chemistry, and mastering their functionalization is key to advancing novel therapeutic agents.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your synthetic endeavors.
Understanding the Challenge: C3 vs. N1 Acylation
The core of the issue lies in the competitive reactivity of the azaindole nucleus. While the C3 position of the pyrrole ring is electron-rich and a prime target for electrophilic substitution, the nitrogen atom (N1) of the pyrrole ring also possesses a lone pair of electrons, making it a nucleophilic site susceptible to acylation.[2][3] The challenge is to direct the acylating agent selectively to the C3 position.
The pyridine ring within the azaindole structure is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution.[4] This inherent property simplifies the regioselectivity challenge to a competition between the C3 and N1 positions of the pyrrole moiety.
FAQ 1: Why is N-acetylation a common side reaction during the Friedel-Crafts acylation of azaindoles?
Answer: N-acetylation occurs because the pyrrolic nitrogen (N1) of the azaindole is a nucleophilic center. In the presence of an acylating agent and a Lewis acid, two competitive reactions can occur:
-
C3-Acylation (Friedel-Crafts): The electron-rich C3 position of the azaindole attacks the acylium ion (generated from the acylating agent and Lewis acid), leading to the desired C-C bond formation.[5][6]
-
N1-Acylation: The lone pair of electrons on the N1 atom can directly attack the acylating agent, leading to the formation of an N-acyl azaindole. This is particularly prevalent under conditions where the N1 is not sufficiently sterically hindered or electronically deactivated.
The balance between these two pathways is influenced by several factors, including the choice of Lewis acid, solvent, temperature, and the specific azaindole isomer.
FAQ 2: What is the proposed mechanism for N-acetylation versus C3-acetylation?
Answer: The mechanistic dichotomy is a classic case of kinetic versus thermodynamic control, influenced by the reaction conditions.
-
N-Acetylation (Kinetic Pathway): Direct acylation of the N1 position is often a faster, kinetically favored process. The nitrogen lone pair is readily available for nucleophilic attack.
-
C3-Acetylation (Thermodynamic Pathway): This is a typical electrophilic aromatic substitution. The Lewis acid activates the acylating agent (e.g., acyl chloride or anhydride) to form a highly electrophilic acylium ion.[7][8] The π-system of the azaindole's pyrrole ring then attacks this electrophile, with a preference for the C3 position due to higher electron density. This pathway often requires overcoming a higher activation energy barrier but leads to a more stable product.
Caption: Competing N-acetylation and C3-acetylation pathways.
Troubleshooting Guide: Minimizing N-Acetylation
This section provides actionable strategies to favor C3-acylation and suppress the formation of the N-acetylated byproduct.
Issue 1: Predominant N-Acetylation Product Observed
If your reaction yields primarily the N-acetylated product, consider the following adjustments:
| Strategy | Rationale | Recommended Action |
| Choice of Lewis Acid | Stronger Lewis acids (e.g., AlCl₃) are more effective at generating the acylium ion, which favors the Friedel-Crafts pathway.[5] Weaker Lewis acids may not sufficiently activate the acylating agent, allowing the N-acylation to dominate. | Switch to a stronger Lewis acid like AlCl₃. If using AlCl₃, ensure it is anhydrous and used in stoichiometric amounts, as it can complex with both the starting material and the product.[9] |
| Reaction Temperature | Higher temperatures can provide the necessary activation energy to overcome the barrier for the C3-acylation (thermodynamic pathway).[10] | Gradually increase the reaction temperature. Start from room temperature and incrementally raise it, monitoring the reaction progress by TLC or LC-MS to find the optimal balance that favors C3-acylation without causing degradation. |
| Solvent Selection | The choice of solvent can influence the reactivity of the species involved. Non-polar, aprotic solvents are generally preferred for Friedel-Crafts reactions. | Use solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Avoid protic solvents which can react with the Lewis acid and acylating agent. |
Issue 2: Mixture of N-Acetylated and C3-Acetylated Products
Obtaining a mixture of products indicates that the reaction conditions are not selective enough. The following strategies can improve the C3-selectivity.
Strategy 1: Employing N-Protecting Groups
The most direct way to prevent N-acetylation is to protect the N1 position before the Friedel-Crafts reaction.
Why it works: By temporarily blocking the N1 position with a suitable protecting group, you eliminate it as a competing nucleophilic site. The protecting group can be removed after the C3-acylation is complete.
Recommended Protecting Groups for Azaindoles:
| Protecting Group | Introduction Conditions | Removal Conditions | Key Considerations |
| Tert-butyloxycarbonyl (Boc) | Boc₂O, DMAP, CH₂Cl₂ | TFA, CH₂Cl₂ or HCl in Dioxane | Boc is stable to many Friedel-Crafts conditions but can be cleaved by strong acids. A careful choice of Lewis acid is necessary. |
| Tosyl (Ts) | TsCl, Pyridine or NaH, THF | HBr/AcOH or Mg/MeOH | Tosyl groups are very robust and stable to strong Lewis acids, making them an excellent choice for Friedel-Crafts reactions. |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEMCl, NaH, DMF | TBAF, THF or HCl | SEM is stable to a wide range of conditions and can be removed under mild, fluoride-mediated or acidic conditions. |
Experimental Protocol: N-Protection followed by C3-Acylation
-
N-Protection (Example with Tosyl Chloride):
-
To a solution of the azaindole in anhydrous THF, add NaH (1.1 eq.) portion-wise at 0 °C.
-
Stir for 30 minutes, then add a solution of tosyl chloride (1.05 eq.) in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the N-tosyl-azaindole by column chromatography.
-
-
C3-Friedel-Crafts Acylation:
-
Dissolve the N-tosyl-azaindole in anhydrous DCM.
-
Cool the solution to 0 °C and add AlCl₃ (1.2 eq.) portion-wise.
-
Add the acyl chloride (1.1 eq.) dropwise and stir at 0 °C to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with ice-water.
-
Extract the product, dry the organic layer, and purify by chromatography.
-
-
Deprotection:
-
Dissolve the C3-acylated, N-tosyl-azaindole in a suitable solvent (e.g., MeOH).
-
Add magnesium turnings and heat to reflux.
-
Monitor the reaction until the starting material is consumed.
-
Work up and purify the final C3-acetylated azaindole.
-
Caption: Workflow for C3-acylation using an N-protecting group strategy.
Strategy 2: Optimization of Reaction Conditions without Protecting Groups
In some cases, the use of protecting groups may be undesirable due to additional synthetic steps. Fine-tuning the reaction conditions can often lead to acceptable C3-selectivity.
Key Parameters to Optimize:
-
Stoichiometry of Lewis Acid: Using a slight excess of the Lewis acid can help to complex with the azaindole's pyridine nitrogen, which can influence the electronics of the pyrrole ring and potentially favor C3-acylation.
-
Rate of Addition: Slow, dropwise addition of the acylating agent at low temperature can help to control the reaction and minimize the initial kinetic N-acylation.
-
Alternative Acylating Agents: While acyl chlorides are common, using a less reactive acylating agent like an acid anhydride with a strong Lewis acid can sometimes provide better selectivity.[6]
Concluding Remarks
Achieving selective C3-Friedel-Crafts acylation of azaindoles is a common challenge that can be overcome with a systematic approach. Understanding the underlying mechanistic competition between N- and C-acylation is the first step. For robust and high-yielding C3-acylation, the use of an N-protecting group is the most reliable strategy. However, for cases where a protecting-group-free synthesis is desired, careful optimization of the Lewis acid, temperature, and other reaction parameters can provide the desired selectivity. This guide provides a foundation for troubleshooting and developing efficient protocols for the synthesis of these valuable pharmaceutical building blocks.
References
-
Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. Available at: [Link]
-
Lewis Acid Mediated Cascade Friedel–Craft/Alkyne Indol-2-yl Cation Cyclization/Vinyl Cation Trapping for the Synthesis of N -Fused Indole Derivatives. ResearchGate. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules. Available at: [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
(PDF) Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. Available at: [Link]
-
Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Azaindole Therapeutic Agents. Current Medicinal Chemistry. Available at: [Link]
-
Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters. Available at: [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Catalysis. Available at: [Link]
-
Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid at room temperature. ResearchGate. Available at: [Link]
-
Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. The Journal of Organic Chemistry. Available at: [Link]
-
Friedel Crafts Acylation and Akylation. YouTube. Available at: [Link]
-
18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]
-
Friedel-Crafts Reactions. NROChemistry. Available at: [Link]
-
Asymmetric Friedel-Crafts reaction of 4,7-dihydroindoles with nitroolefins by chiral Brønsted acids under low catalyst loading. Angewandte Chemie International Edition. Available at: [Link]
-
The extension of a modified aza-Friedel–Crafts reaction, starting from 4-azaindole and 6-azaindole. ResearchGate. Available at: [Link]
-
Difference Between O Acylation and N Acylation. Pediaa.Com. Available at: [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry: Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. YouTube. Available at: [Link]
-
Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Asymmetric aza-Friedel–Crafts reaction of newly developed ketimines: access to chiral indeno[1,2-b]quinoxaline architectures. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling Hygroscopic Azaindole Ketone Intermediates
Status: Operational Topic: Moisture Mitigation & Handling of 7-Azaindole Ketone Derivatives Audience: Medicinal Chemists, Process Chemists, CMC Leads
Core Technical Insight: The "Gem-Diol" Trap
Why is my azaindole ketone turning into a gum?
The most frequent issue reported with azaindole ketones (specifically 3-acyl-7-azaindoles) is their transformation from a crystalline solid to an intractable gum or oil upon exposure to ambient moisture. This is not simple surface adsorption; it is a chemical equilibrium shift.
The Mechanism: Unlike indole, the 7-azaindole scaffold contains a pyridine-like nitrogen at the 7-position. This nitrogen is electron-withdrawing (via induction and resonance), which significantly increases the electrophilicity of the carbonyl carbon in the ketone side chain.
When exposed to atmospheric moisture, this highly electrophilic carbonyl undergoes nucleophilic attack by water, forming a geminal diol (hydrate) .[1] While reversible, the equilibrium for electron-deficient heterocycles often favors the stable hydrate form, which typically exhibits poor crystallinity and distinct solubility properties (often forming gums).
Visualizing the Mechanism
Figure 1: The reversible hydration of electron-deficient azaindole ketones. The pyridine nitrogen (N7) destabilizes the ketone, driving equilibrium toward the gem-diol in humid conditions.
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: "My yield is >100% and the NMR shows broad peaks."
-
Diagnosis: You have isolated the gem-diol hydrate or a mixed solvate. The "broadness" in NMR (often around the exchangeable OH protons) confirms hydrogen bonding networks in the hydrated form.
-
Immediate Action: Do not attempt to recrystallize from aqueous solvents.
-
Solution:
-
Dissolve the material in anhydrous Toluene (forms a positive azeotrope with water).
-
Reflux with a Dean-Stark trap or rotovap repeatedly with toluene chase.
-
Dry in a vacuum oven at >50°C over P₂O₅.
-
Scenario B: "The product oils out on the filter paper during vacuum filtration."
-
Diagnosis: The cooling effect of solvent evaporation on the filter pulls moisture from the air (condensing it), which immediately reacts with the ketone surface to form a gummy hydrate layer.
-
Immediate Action: Stop air-drying.
-
Solution:
-
Redissolve the gum in DCM (Dichloromethane) .
-
Dry the organic layer with MgSO₄ (Magnesium Sulfate is preferred over Na₂SO₄ for its higher water affinity and speed).
-
Concentrate and switch to a Lyophilization (Freeze-Drying) workflow if the compound is thermally unstable, or use a Vacuum Desiccator .
-
Scenario C: "My compound decomposes on silica gel."
-
Diagnosis: Silica gel is slightly acidic and retains water. Azaindoles are basic (pKa ~4.6 for the conjugate acid). The combination of acidity, water, and the ketone can catalyze degradation or irreversible hydration.
-
Solution:
-
Pre-treat silica gel with 1% Triethylamine (TEA) in the eluent to neutralize acidity.
-
Use Alumina (Neutral) as the stationary phase instead of silica.
-
Fast Chromatography: Minimize residence time on the column.
-
Experimental Protocols
Protocol 1: Anhydrous Isolation of Hygroscopic Ketones
Use this workflow to prevent hydrate formation during the initial workup.
| Step | Action | Technical Rationale |
| 1 | Quench | Quench reaction with Sat. NH₄Cl (if necessary) but keep the aqueous volume minimal. |
| 2 | Extraction | Extract immediately into EtOAc or DCM . Avoid ethers (THF/Ether) as they hold water. |
| 3 | Phase Cut | Separate layers sharply. Do not wash the organic layer with water/brine excessively if the product is polar. |
| 4 | Drying | Dry organics over anhydrous Na₂SO₄ for at least 30 mins. Filter. |
| 5 | Azeotrope | Add Toluene (approx 1:1 ratio to solvent) to the filtrate. |
| 6 | Concentration | Rotovap at 40-45°C . The toluene will carry trace water out as an azeotrope. |
| 7 | Final Dry | Place the resulting solid/oil immediately under high vacuum (<1 mbar). |
Protocol 2: Reversion of Gem-Diol to Ketone
Use this if you have already formed the gummy hydrate.
-
Dissolution: Dissolve the gum in a minimal amount of anhydrous THF or DCM .
-
Dehydration Agent: Add activated 4Å Molecular Sieves (powdered is faster) to the solution and let stand for 2-4 hours.
-
Filtration: Filter under an inert atmosphere (Nitrogen/Argon) to remove sieves.
-
Evaporation: Concentrate under reduced pressure.
-
Storage: Store immediately in a vial flushed with Argon, sealed with Parafilm, inside a desiccator containing Phosphorus Pentoxide (P₂O₅) .
Comparative Data: Drying Agents & Solvents
Choosing the right solvent system is critical for breaking the hydrate equilibrium.
| Solvent / Agent | Water Removal Efficiency | Suitability for Azaindoles | Notes |
| Toluene | High (Azeotrope) | Excellent | Best for "chasing" water during evaporation. |
| DCM | Low | Good | Good solubility, but requires chemical drying agent (MgSO₄). |
| Ethanol/Methanol | N/A | Poor | Alcohols can form hemi-acetals with the ketone, similar to hydrates. Avoid. |
| P₂O₅ (Desiccant) | Extreme | Excellent | Use in vacuum desiccator for final storage. |
| Silica Gel | Negative | Poor | Retains water; promotes hydrolysis/degradation. |
Decision Workflow
Figure 2: Decision tree for handling crude azaindole ketone intermediates.
Frequently Asked Questions (FAQ)
Q: Can I use lyophilization (freeze-drying) for these intermediates? A: Yes, but with a caveat. While lyophilization removes bulk water, the gem-diol can sometimes survive the process if the equilibrium is strongly favored. It is often better to dissolve the material in t-Butanol (or 1,4-dioxane) before freezing, as these solvents sublime well and do not promote hydration as strongly as pure water.
Q: Why does the melting point vary so much between batches? A: This is a classic sign of varying hydration levels. A pure ketone will have a sharp melting point. A mixture of ketone and gem-diol will show a depressed and broad melting range. Do not rely on MP for purity until the sample is confirmed anhydrous by qNMR (Quantitative NMR) or KF (Karl Fischer) titration.
Q: Is the gem-diol biologically active? A: In aqueous biological buffers, the ketone and gem-diol will equilibrate rapidly. However, for drug formulation and stability testing, you must isolate the single, stable ketone form to ensure accurate dosing and shelf-life stability.
References
-
Popowycz, F., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceuticals.[2][3][4] Available at: [Link]
-
Lévy, J., et al. (2001). "Synthesis and Reactivity of 7-Azaindoles." Current Organic Chemistry. Available at: [Link]
-
Song, J.J., et al. (2002). "Organometallic Methods for the Synthesis of Azaindoles." Chemical Society Reviews. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 3-Acetyl-7-Methoxy-6-azaindole
This guide provides a comprehensive analysis of a proposed High-Performance Liquid Chromatography (HPLC) method for determining the retention time of 3-Acetyl-7-Methoxy-6-azaindole. In the absence of a standardized, published method for this specific molecule, this document establishes a robust starting point based on proven methodologies for structurally similar azaindole derivatives. We will delve into the rationale behind the selected chromatographic conditions, offer a detailed experimental protocol, and compare this primary method with viable alternatives to provide a complete framework for researchers, scientists, and drug development professionals.
The Critical Role of HPLC in Azaindole Analysis
Azaindoles are heterocyclic scaffolds of significant interest in medicinal chemistry, often serving as bioisosteres of indoles or purines in the design of kinase inhibitors and other therapeutic agents. The accurate analytical characterization of these molecules is paramount for purity assessment, reaction monitoring, and quality control. Reversed-phase HPLC (RP-HPLC) is the predominant technique for this purpose due to its high resolving power, reproducibility, and adaptability. The retention time (t R) in an HPLC system is a critical parameter, serving as a qualitative identifier for a compound under specific conditions.
Primary Reference Method: A Gradient Elution Strategy
Drawing from established methods for substituted azaindoles, a gradient RP-HPLC method is proposed as the primary approach for analyzing 3-Acetyl-7-Methoxy-6-azaindole. The conditions are adapted from a methodology demonstrated to be effective for a range of 2-alkynyl-7-azaindole derivatives, providing a high probability of success.
Table 1: Proposed HPLC Conditions for 3-Acetyl-7-Methoxy-6-azaindole
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 5% B to 85% B over 25 minutes |
| 85% B to 95% B from 25 to 30 minutes | |
| Hold at 95% B for 1 minute | |
| 95% B to 5% B from 31 to 32 minutes | |
| Re-equilibration at 5% B for 5 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in Acetonitrile/Water (50:50) |
Causality Behind Experimental Choices: An In-Depth Rationale
The selection of each parameter in Table 1 is deliberate and grounded in the fundamental principles of chromatography and the specific chemistry of azaindole compounds.
-
Stationary Phase (Column): A C18 (octadecylsilyl) bonded silica column is the workhorse of reversed-phase chromatography. The nonpolar C18 chains provide a hydrophobic surface that retains analytes based on their hydrophobicity. 3-Acetyl-7-Methoxy-6-azaindole, with its aromatic core and acetyl and methoxy functional groups, possesses sufficient nonpolar character to be well-retained on this phase. The Phenomenex Luna C18(2) is known for its high purity silica and robust performance across a wide pH range, ensuring reproducibility.[1][2]
-
Mobile Phase: A mixture of water and acetonitrile (ACN) is a standard mobile phase for RP-HPLC.[3] Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically generates lower backpressure.[4] A gradient elution, where the concentration of the organic solvent (ACN) is increased over time, is employed. This is crucial for analyzing new compounds, as it ensures the elution of both less retained (more polar) and highly retained (more nonpolar) components within a reasonable timeframe, leading to sharper peaks for later-eluting compounds compared to an isocratic method.
-
Mobile Phase Modifier (Trifluoroacetic Acid - TFA): The azaindole scaffold contains a basic nitrogen atom in its pyridine ring.[5] In an unbuffered mobile phase, this basic site can interact with residual acidic silanol groups on the silica surface of the HPLC column, leading to poor peak shape (tailing). Trifluoroacetic acid (TFA) is added at a low concentration (0.05-0.1%) to address this in two ways:
-
pH Control: It lowers the mobile phase pH, ensuring that the basic nitrogen on the azaindole is consistently protonated. This creates a single, positively charged species that behaves predictably in the chromatographic system.
-
Ion Pairing: TFA acts as an ion-pairing agent. The trifluoroacetate anion forms a neutral ion pair with the protonated analyte, increasing its hydrophobicity and enhancing its retention on the C18 stationary phase.[6][7] This dual action significantly improves peak symmetry and resolution.[7]
-
-
Detection: UV detection is ideal for aromatic compounds like azaindoles, which possess strong chromophores. Monitoring at two wavelengths, such as 220 nm (for high sensitivity to a broad range of compounds) and 254 nm (a common wavelength for aromatic systems), provides a more comprehensive analytical picture.
Experimental Workflow and Protocol
The following section outlines the step-by-step methodology for implementing the proposed HPLC analysis.
Diagram 1: HPLC Experimental Workflow
Caption: A streamlined workflow for the HPLC analysis of 3-Acetyl-7-Methoxy-6-azaindole.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): To 999.5 mL of HPLC-grade water, add 0.5 mL of Trifluoroacetic Acid. Filter through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum.
-
Mobile Phase B (Organic): To 999.5 mL of HPLC-grade acetonitrile, add 0.5 mL of Trifluoroacetic Acid. Filter and degas as above.
-
-
Sample Preparation:
-
Accurately weigh approximately 5.0 mg of 3-Acetyl-7-Methoxy-6-azaindole.
-
Dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrument Setup and Execution:
-
Install the Phenomenex Luna C18(2) column and set the column oven to 30°C.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at a 1.0 mL/min flow rate for at least 10-15 minutes, or until a stable baseline is achieved.
-
Set up the instrument method with the gradient profile and detection wavelengths as detailed in Table 1.
-
Inject 10 µL of the prepared sample and start the data acquisition.
-
-
Data Analysis:
-
Following the run, use the chromatography data system (CDS) software to integrate the peak corresponding to the analyte.
-
The time at which the apex of the peak elutes is the retention time (t R).
-
Comparison with Alternative Methods
While the proposed C18-based method is robust, alternative stationary phases and mobile phase modifiers can offer different selectivity, which may be advantageous for resolving impurities or for compatibility with other detection techniques like mass spectrometry (MS).
Table 2: Comparison of Alternative HPLC Conditions
| Parameter | Primary Method (C18) | Alternative 1 (Phenyl-Hexyl) | Alternative 2 (MS-Friendly) |
| Column | Luna C18(2) | Luna Phenyl-Hexyl | Luna C18(2) |
| Primary Interaction | Hydrophobic | Hydrophobic & π-π Interaction | Hydrophobic |
| Modifier | 0.05% TFA | 0.05% TFA | 0.1% Formic Acid |
| Pros | High hydrophobicity, versatile, excellent for general-purpose analysis. | Enhanced selectivity for aromatic/unsaturated compounds. May change elution order. | Volatile modifier, compatible with ESI-MS detection. |
| Cons | May not resolve compounds with very similar hydrophobicity but different aromaticity. | Potentially less retentive for purely aliphatic compounds. | Can result in broader peaks compared to TFA; lower ion-pairing strength. |
Alternative 1: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity
A phenyl-hexyl stationary phase contains phenyl groups that can interact with the aromatic ring of the azaindole analyte via π-π interactions, in addition to standard hydrophobic interactions. This provides an alternative separation mechanism that can be exploited to resolve isomers or closely related aromatic impurities that may co-elute on a standard C18 column.[8]
Alternative 2: MS-Friendly Method with Formic Acid
Trifluoroacetic acid is a strong ion-suppressing agent in electrospray ionization mass spectrometry (ESI-MS). If LC-MS analysis is the goal, substituting TFA with a volatile acid like formic acid is necessary. Formic acid provides the requisite low pH to protonate the analyte but does not cause the same degree of signal suppression. The trade-off is often a reduction in peak sharpness and potentially altered retention times due to its weaker ion-pairing capabilities.
Diagram 2: Logic for HPLC Method Selection
Caption: Decision tree for selecting an appropriate HPLC method based on analytical requirements.
Conclusion
This guide establishes a scientifically-grounded HPLC method for the analysis of 3-Acetyl-7-Methoxy-6-azaindole. By starting with the proposed C18-based protocol, researchers have a high likelihood of achieving a successful separation. The detailed rationale and discussion of alternatives provide the necessary context and flexibility for method optimization and adaptation to different analytical challenges, such as impurity profiling or LC-MS integration. The key to robust analytical science lies not just in following a protocol, but in understanding the fundamental principles that govern the separation, a philosophy that is at the core of this guide.
References
-
ZeptoMetrix. Trifluoroacetic Acid Mobile Phase Modifier for HPLC/LCMS. Retrieved from [Link]
-
Taylor & Francis Online. The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. International Journal of Environmental Analytical Chemistry, 87(5). Retrieved from [Link]
-
Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
-
Jones, G. R. The HPLC analysis of polar analytes with aqueous mobile phases. Retrieved from [Link]
-
Guan, K. et al. (2006). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Journal of Liquid Chromatography & Related Technologies, 29(3), 415-430. Retrieved from [Link]
-
HPLC-MART. Luna C18. Retrieved from [Link]
-
Jandera, P. et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5136. Retrieved from [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]
-
LabRulez LCMS. Phenomenex Luna Omega C18 HPLC Columns. Retrieved from [Link]
-
ResearchGate. Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]
-
LabRulez LCMS. Phenomenex Luna C18(2) HPLC Preparative Columns. Retrieved from [Link]
-
Phenomenex. Luna C18(2) HPLC Columns. Retrieved from [Link]
-
Welch Materials, Inc. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
University of Utah. Luna (Phenomenex). Retrieved from [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Quora. How do you choose a mobile phase in HPLC? Retrieved from [Link]
-
Welch Materials, Inc. Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Luna C18(2) HPLC Columns | Phenomenex [phenomenex.com]
- 3. welch-us.com [welch-us.com]
- 4. tandfonline.com [tandfonline.com]
- 5. welch-us.com [welch-us.com]
- 6. zeptometrix.com [zeptometrix.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
